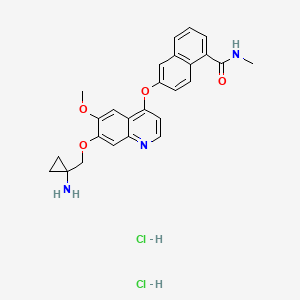

morpholine;phosphoric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

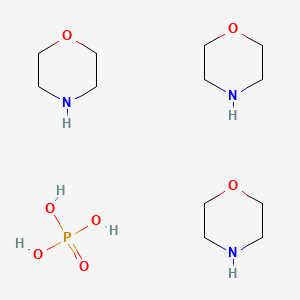

Morpholine is an organic chemical compound with the chemical formula O(C₂H₄)₂NH. It is a heterocycle featuring both amine and ether functional groups. Morpholine is a colorless liquid with a weak ammonia-like odor. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is a colorless, odorless, and non-volatile liquid. The combination of morpholine and phosphoric acid can form various derivatives and complexes that have significant industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Morpholine is typically synthesized by the dehydration of diethanolamine with concentrated sulfuric acid. Another method involves the reaction of diethylene glycol and ammonia over a nickel catalyst at high temperatures and pressures .

Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of sulfuric acid with phosphate rock, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .

Industrial Production Methods

In industrial settings, morpholine is produced by the catalytic dehydration of diethanolamine using a silica-alumina catalyst at temperatures ranging from 190°C to 260°C . Phosphoric acid is produced on a large scale using the wet process, which is more economical and widely used compared to the thermal process .

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine undergoes various chemical reactions typical of secondary amines, including:

Oxidation: Morpholine can be oxidized to form morpholine N-oxide.

Reduction: It can be reduced to form secondary amines.

Substitution: Morpholine can undergo nucleophilic substitution reactions to form various derivatives.

Phosphoric acid is a versatile reagent that can participate in:

Esterification: Reacts with alcohols to form phosphate esters.

Neutralization: Reacts with bases to form phosphate salts.

Dehydration: Can dehydrate to form pyrophosphoric acid and metaphosphoric acid.

Common Reagents and Conditions

Oxidation of Morpholine: Common oxidizing agents include hydrogen peroxide and peracids.

Esterification of Phosphoric Acid: Typically involves alcohols and an acid catalyst.

Major Products

Morpholine N-oxide: Formed by the oxidation of morpholine.

Phosphate Esters: Formed by the esterification of phosphoric acid with alcohols.

Wissenschaftliche Forschungsanwendungen

Morpholine and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as a solvent and a reagent in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Used in the formulation of drugs and as a pH adjuster in various pharmaceutical preparations.

Industry: Utilized as a corrosion inhibitor, in the production of rubber chemicals, and as an emulsifier.

Phosphoric acid is extensively used in:

Chemistry: As a catalyst and a reagent in various chemical reactions.

Biology: In the preparation of buffer solutions and as a nutrient in microbial culture media.

Medicine: As an acidulant in pharmaceutical formulations and as a dental etchant.

Industry: In the production of fertilizers, detergents, and food additives.

Wirkmechanismus

Morpholine exerts its effects primarily through its amine functional group, which can participate in hydrogen bonding and nucleophilic substitution reactions. It can act as a base, forming morpholinium salts with acids .

Phosphoric acid acts as a proton donor in acid-base reactions and can form various phosphate esters and salts. It can also act as a dehydrating agent, facilitating the formation of anhydrides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: Another six-membered heterocycle with a nitrogen atom, but lacks the ether oxygen present in morpholine.

Tetrahydrofuran: A five-membered ether ring, but lacks the nitrogen atom present in morpholine.

Sulfuric Acid: A strong mineral acid similar to phosphoric acid but with different chemical properties and reactivity

Uniqueness

Morpholine is unique due to its combination of amine and ether functional groups, which impart distinct chemical reactivity and solubility properties. Phosphoric acid is unique in its ability to form a wide range of phosphate esters and salts, making it highly versatile in various chemical and industrial applications .

Eigenschaften

CAS-Nummer |

34668-73-0 |

|---|---|

Molekularformel |

C12H30N3O7P |

Molekulargewicht |

359.36 g/mol |

IUPAC-Name |

morpholine;phosphoric acid |

InChI |

InChI=1S/3C4H9NO.H3O4P/c3*1-3-6-4-2-5-1;1-5(2,3)4/h3*5H,1-4H2;(H3,1,2,3,4) |

InChI-Schlüssel |

VFEOWTNBQADBBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1.C1COCCN1.C1COCCN1.OP(=O)(O)O |

Verwandte CAS-Nummern |

110-91-8 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)